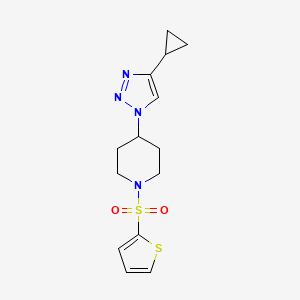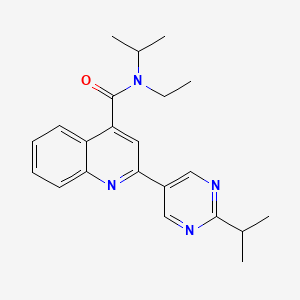![molecular formula C21H26N4O3 B5901682 N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide](/img/structure/B5901682.png)
N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide, also known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its potential as an anticancer agent.
作用機序
The exact mechanism of action of N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide is not fully understood, but it is believed to involve the activation of procaspase-3, a protein involved in the apoptotic pathway. N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide binds to procaspase-3, inducing a conformational change that results in the activation of caspase-3, leading to apoptosis.
Biochemical and Physiological Effects:
N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3, as mentioned above. It has also been shown to inhibit tumor growth in vivo, without causing significant toxicity to normal tissues. N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide has been shown to be effective in combination with other anticancer agents, such as paclitaxel and carboplatin.
実験室実験の利点と制限
One advantage of N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal tissues. N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide has also been shown to be effective in combination with other anticancer agents, which could potentially improve treatment outcomes. One limitation of N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide research. One area of interest is the development of more soluble analogues of N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide, which could improve its efficacy in vivo. Another potential direction is the investigation of the use of N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide in combination with other anticancer agents, with the goal of improving treatment outcomes. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide, which could lead to the development of more targeted and effective cancer treatments.
合成法
N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide can be synthesized through a multistep process that involves the reaction of succinic anhydride with cyclopentylamine, followed by the reaction of the resulting succinimide with N-allyl-N'-[3-(dimethylamino)propyl]carbodiimide and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. The final product is purified through column chromatography.
科学的研究の応用
N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide has been shown to selectively induce apoptosis (cell death) in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. N-allyl-N'-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]succinamide has been tested in vitro and in vivo in various cancer models, including breast, prostate, and ovarian cancer.
特性
IUPAC Name |
N-cyclopentyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N'-prop-2-enylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-2-14-25(20(27)13-12-18(26)22-17-10-6-7-11-17)15-19-23-21(24-28-19)16-8-4-3-5-9-16/h2-5,8-9,17H,1,6-7,10-15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVIXTWNGTZJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one](/img/structure/B5901599.png)


![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-7-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinoline](/img/structure/B5901636.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}propan-1-amine](/img/structure/B5901637.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5901638.png)
![N'-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]succinamide](/img/structure/B5901640.png)
![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5901644.png)
![(1R,9aR)-1-[(4-benzyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5901647.png)
![3-azocan-1-yl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5901649.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(4-isopropylpiperazin-1-yl)-3-oxopropan-1-amine](/img/structure/B5901655.png)
![N-{1-[3-(2-furyl)phenyl]-4-piperidinyl}-N'-methyl-1,4-butanediamine dihydrochloride](/img/structure/B5901668.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B5901687.png)
